molecular formula C14H15BF3NO4 B1407102 (1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid CAS No. 2304634-92-0

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid

Cat. No. B1407102
M. Wt: 329.08 g/mol
InChI Key: ZCDHMTGOQPAIPQ-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C14H15BF3NO4 . It has a molecular weight of 329.08 . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3 . This indicates that the compound contains a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl group and a trifluoromethyl group .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . In addition, boronic acids can undergo condensation reactions with compounds containing carbonyl groups to form boronic esters .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. This study reports the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The study utilized a radical approach for the protodeboronation of alkyl boronic esters .
  • Results or Outcomes: The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis

  • Summary of Application: This study prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice if feeling unwell .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities, as well as their use as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of the already existing activities . Therefore, further studies on boronic acids, including “(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid”, could lead to the development of new promising drugs .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-5-4-9(14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHMTGOQPAIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-indol-2-yl)boronic acid

CAS RN

2304634-92-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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